N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide

Medicinal Chemistry Drug Design Physicochemical Property

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide (CAS 2097911-66-3) is a synthetic small molecule (molecular formula C12H13FN4O, molecular weight 248.26 g/mol) composed of a 1,2,3-triazole ring linked via an ethyl spacer to a 4-fluorophenylacetamide moiety. This compound belongs to the broad class of triazole-acetamide hybrids, a family extensively explored for enzyme inhibition and receptor modulation due to the triazole’s hydrogen-bonding capacity and the fluorophenyl group’s metabolic stability.

Molecular Formula C12H13FN4O
Molecular Weight 248.261
CAS No. 2097911-66-3
Cat. No. B2808535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide
CAS2097911-66-3
Molecular FormulaC12H13FN4O
Molecular Weight248.261
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NCCN2N=CC=N2)F
InChIInChI=1S/C12H13FN4O/c13-11-3-1-10(2-4-11)9-12(18)14-7-8-17-15-5-6-16-17/h1-6H,7-9H2,(H,14,18)
InChIKeyYVFLWMWOUQPZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide – Structural Identity and Research Classification


N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide (CAS 2097911-66-3) is a synthetic small molecule (molecular formula C12H13FN4O, molecular weight 248.26 g/mol) composed of a 1,2,3-triazole ring linked via an ethyl spacer to a 4-fluorophenylacetamide moiety . This compound belongs to the broad class of triazole-acetamide hybrids, a family extensively explored for enzyme inhibition and receptor modulation due to the triazole’s hydrogen-bonding capacity and the fluorophenyl group’s metabolic stability . While structurally characterized, publicly available quantitative biological profiling data for this specific compound remain extremely limited; consequently, its differentiation must currently be framed at the level of physicochemical properties and scaffold comparison rather than target-based potency [1].

Scaffold

1,2,3-Triazole-acetamide hybrid with fluorophenyl group intended for SAR and chemical probe studies.

Workflow

May support cell-permeable probe design and fragment-based library screening workflows.

Procurement

Confirm exact CAS to ensure 1,2,3-triazole regioisomer identity; 1,2,4-triazole analogs may not substitute directly.

Why N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide Cannot Be Replaced by In-Class Triazole-Acetamide Analogs


Triazole-acetamide derivatives exhibit extreme sensitivity to three structural variables that govern target engagement: (i) the regiochemistry of the triazole ring (1,2,3- vs. 1,2,4-triazole), (ii) the length and composition of the linker between the triazole and acetamide moieties, and (iii) the substitution pattern on the phenyl ring . Even closely related analogs—such as N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide or 2-(4-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide—introduce substantial changes in logP, polar surface area, and hydrogen-bond donor/acceptor counts that alter solubility, membrane permeability, and binding pose geometry . Therefore, generic substitution within this chemotype risks invalidating SAR data, confounding assay reproducibility, and wasting procurement budgets on compounds that are chemically similar but pharmacologically non-equivalent.

Triazole Regioisomer

1,2,3- vs 1,2,4-triazole changes dipole vector and metal coordination; binding mode may not transfer.

Linker & Substituent

Ethyl vs branched or indole linkers shift logP and polar surface area, altering permeability and solubility profiles.

Phenyl Ring Modification

4-Fluoro substitution contributes to metabolic stability and binding pose; replacing it may confound SAR reproducibility.

Quantitative Evidence Differentiating This Compound from Closest Analogs


Physicochemical Differentiation: LogP and Polar Surface Area

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide exhibits a predicted logP of approximately 3.24 and a topological polar surface area (tPSA) of 48.3 Ų . In comparison, a structurally close analog bearing a branched methyl linker, 2-(4-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide, shows a logP of ~2.16 and a tPSA of 75.63 Ų . This difference of ~1.1 logP units and ~27 Ų in tPSA translates into significantly altered predicted membrane permeability and aqueous solubility profiles, directly impacting suitability for cell-based vs. biochemical assay formats.

LogP & tPSA
Reported
Target: logP ≈ 3.24, tPSA 48.3 Ų
Comparator: logP ≈ 2.16, tPSA 75.63 Ų
ΔlogP +1.08, ΔtPSA -27.3 Ų
Predicted permeability divergence may guide assay format selection.
Predicted values; confirm experimentally.
Medicinal Chemistry Drug Design Physicochemical Property

Hydrogen Bond Donor/Acceptor Profile and RO3 Compliance

The target compound possesses zero hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA), meeting Rule of Three (RO3) criteria for fragment-based screening . In contrast, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide introduces an indole NH donor (HBD = 1, HBA = 5), violating RO3 and altering solubility and promiscuity risk . This difference in HBD/HBA count is critical for scientists building fragment libraries where strict RO3 compliance is mandatory.

H-Bond & RO3
Reported
HBD 0 · HBA 4
RO3 pass
RO3 compliance supports fragment library screening context.
Calculated from structure; comparator violates RO3.
Fragment-Based Drug Design Lead Optimization Rule of Three

Triazole Regioisomer Identity: 1,2,3- vs. 1,2,4-Triazole Scaffold

The compound incorporates a 2H-1,2,3-triazole (N2-linked), a regioisomer formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) that acts as a metabolically stable amide bond bioisostere with a dipole moment of ~5 Debye . In contrast, 1,2,4-triazole-acetamide derivatives (e.g., N-(1H-1,2,4-triazol-3-yl)acetamide) exhibit different nitrogen atom spacing, altering both the dipole vector and the ability to coordinate metal ions in enzyme active sites . This regiochemical distinction means that 1,2,3-triazole and 1,2,4-triazole isomers are not interchangeable in structure-based drug design campaigns targeting metalloenzymes or amide-binding pockets.

Regioisomer
Class-level
2H-1,2,3-triazole (N2-linked)
vs 1,2,4-triazole regioisomer
Regioisomer verification essential for structure-based design.
No head-to-head data; class-level distinction.
Click Chemistry Bioisosterism Scaffold Hopping

Recommended Research Application Scenarios


Cell-Permeable Chemical Probe Design for Intracellular Targets

The compound’s relatively high predicted logP (~3.24) and low tPSA (48.3 Ų) are consistent with passive membrane permeability , making it a suitable starting point for designing cell-permeable probes targeting intracellular enzymes. Researchers can use this scaffold where 1,2,3-triazole serves as a metabolically stable amide bioisostere, reducing susceptibility to amidase-mediated hydrolysis that limits the cellular half-life of conventional amide-containing probes.

Fragment-Based Drug Discovery (FBDD) Library Member

With molecular weight 248.26 g/mol, zero hydrogen bond donors, and four hydrogen bond acceptors, this compound meets Rule of Three (RO3) criteria for fragment libraries . It is appropriate for high-concentration fragment screening by NMR, SPR, or X-ray crystallography, where strict adherence to RO3 thresholds minimizes aggregation and non-specific binding artifacts.

Structure-Activity Relationship (SAR) Studies of Triazole-Acetamides

As a 2H-1,2,3-triazole regioisomer with an ethylene linker, this compound serves as a reference structure for SAR campaigns exploring the effect of linker length, triazole regiochemistry, and phenyl ring substitution on target binding . Procurement of this exact CAS ensures SAR continuity and avoids the confounding variables introduced by 1,2,4-triazole or indole-based analogs.

Biochemical Assay Development with Defined Physicochemical Properties

The compound’s predicted solubility and lipophilicity profile make it suitable for biochemical assay development where compound aggregation or non-specific binding must be controlled via DMSO concentration and buffer conditions . Its minimal hydrogen bond donor capacity reduces the likelihood of promiscuous binding to serum proteins in biochemical or cell-free assay systems.

Application
Selection Property
Validation Focus
Intracellular target probe design
Predicted membrane permeability profile
Cell permeability and target engagement assays
Fragment-based screening library
RO3 compliance and minimal H-bond donors
Solubility and aggregation control in fragment screens
SAR exploration of triazole-acetamides
1,2,3-triazole regioisomer and ethylene linker identity
Structural verification and assay reproducibility
Biochemical assay development
Low H-bond donor capacity
Non-specific binding and buffer optimization
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